molecular formula C6H5FN2O B1392947 1-(5-Fluoropyrimidin-2-yl)ethanone CAS No. 905587-44-2

1-(5-Fluoropyrimidin-2-yl)ethanone

Cat. No. B1392947
M. Wt: 140.11 g/mol
InChI Key: NNJJXGKCENQOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoropyrimidin-2-yl)ethanone is a chemical compound with the molecular formula C6H5FN2O and a molecular weight of 140.12 . It is also known as 5-fluorouracil (5-FU), a potent chemotherapeutic agent mainly used to treat different types of cancer.


Synthesis Analysis

The synthesis of 1-(5-Fluoropyrimidin-2-yl)ethanone involves the use of an ω-Transaminase Biocatalyst in a Two-Phase System . Another method involves the use of an immobilized amine transaminase from Vibrio fluvialis under flow conditions .


Molecular Structure Analysis

The molecular structure of 1-(5-Fluoropyrimidin-2-yl)ethanone can be analyzed using its InChI code and Canonical SMILES . The InChI code is InChI=1S/C6H5FN2O/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3 and the Canonical SMILES is CC(=O)C1=NC=C(C=C1)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Fluoropyrimidin-2-yl)ethanone include a boiling point of 259.5±32.0 °C (Predicted), a density of 1?±.0.06 g/cm3 (Predicted), and a pKa of -2.13±0.22 (Predicted) .

Scientific Research Applications

  • Synthesis and Development of Antifungal Agents The compound is used in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The relative stereochemistry in voriconazole synthesis is set by adding a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone (Butters et al., 2001).

  • Characterization and Cytotoxic Studies Research includes the synthesis of related compounds for spectroscopic characterization, cytotoxic studies, and docking studies. These compounds are evaluated for their potential in biological applications, including insights into new molecules in carrier protein (Govindhan et al., 2017).

  • Development of P2X7 Antagonist Clinical Candidates The compound is integral in creating novel P2X7 antagonists for potential treatment of mood disorders. These compounds have undergone preclinical profiling and have been advanced into phase I clinical trials (Chrovian et al., 2018).

  • Synthesis of Key Intermediates in Drug Development The compound is used in synthesizing (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, a key intermediate of the JAK2 kinase inhibitor AZD1480. This includes the use of immobilized amine transaminase and continuous flow biotransformation for synthesis (Semproli et al., 2020).

  • Synthesis and Antimicrobial Activity Synthesis from related compounds has been evaluated for antimicrobial activity. These derivatives exhibit significant antimicrobial properties, indicating the potential of fluoropyrimidin-2-yl derivatives in antimicrobial applications (Salimon et al., 2011).

  • Synthesis and Cytotoxic Effects on Cancer Cells Research includes the design and synthesis of new derivatives to investigate their cytotoxic effects on various cancer cell lines. These studies aim to identify potential anticancer properties of fluoropyrimidin-2-yl derivatives (Alagöz et al., 2021).

  • Exploring Fluorophore-Based Nicotinonitriles Innovative nicotinonitriles incorporating pyrene and fluorene moieties are synthesized using 1-(5-Fluoropyrimidin-2-yl)ethanone derivatives. This research contributes to material science and the development of environmentally sensitive fluorophores (Hussein et al., 2019).

  • Synthesis of New Fluoropyrimidine Derivatives The compound is utilized in creating new derivatives, characterized for potential applications in cancer treatment and as dipeptidyl peptidase-4 inhibitors (Brooke & Ferguson, 1986).

  • Pharmacokinetics and Clinical Use Studies focus on the pharmacokinetics of fluoropyrimidines and their implications for clinical use. This includes the evaluation of metabolites and their effects on the treatment of various cancers (Myers et al., 1976).

Safety And Hazards

The safety data sheet for 1-(5-Fluoropyrimidin-2-yl)ethanone indicates that it is for R&D use only and not for medicinal, household, or other use . The hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJJXGKCENQOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679188
Record name 1-(5-Fluoropyrimidin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyrimidin-2-yl)ethanone

CAS RN

905587-44-2
Record name 1-(5-Fluoro-2-pyrimidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905587-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Fluoropyrimidin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A round-bottom-flask containing 5-fluoropyrimidine-2-carbonitrile (Method 6, 1.50 g, 12.19 mmol) was charged with anhydrous THF (30 ml) under N2. The solution was cooled to 0° C., and a solution of MeMgBr (4.90 ml of a 3.0 M solution in ether, 14.62 mmol) was added dropwise. After 2 hours at 0° C., the reaction mixture was quenched with ice water and extracted with EtOAc. The organic extract was washed with brine, dried over Na2SO4, and evaporated to dryness to give the title compound as an oil (0.778 g, yield 46%). GC-MS, 140 (M); 1H NMR (CDCl3) δ 8.65 (s, 2H), 2.65 (s, 2H).
Name
5-fluoropyrimidine-2-carbonitrile
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
46%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A round-bottom-flask containing 5-fluoropyrimidine-2-carbonitrile (Method 59, 1.50 g, 12.19 mmol) was charged with anhydrous THF (30 ml) under N2. The solution was cooled to 0° C., and a solution of MeMgBr (4.90 ml of a 3.0 M solution in ether, 14.62 mmol) was added dropwise. After 2 hours at 0° C., the reaction mixture was quenched with ice water and extracted with EtOAc. The organic extract was washed with brine, dried over Na2SO4, and evaporated to dryness to give the title compound as an oil (0.778 g, yield 46%). GC-MS, 140 (M); 1H NMR (CDCl3) δ 8.65 (s, 2H), 2.65 (s, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoropyrimidin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Fluoropyrimidin-2-yl)ethanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(5-Fluoropyrimidin-2-yl)ethanone
Reactant of Route 4
1-(5-Fluoropyrimidin-2-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(5-Fluoropyrimidin-2-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(5-Fluoropyrimidin-2-yl)ethanone

Citations

For This Compound
4
Citations
R Semproli, G Vaccaro, EE Ferrandi, M Vanoni… - …, 2020 - Wiley Online Library
We report on the covalent immobilization of the (S)‐selective amine transaminase from Vibrio fluvialis (Vf‐ATA) and its use in the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine…
S Ioannidis, ML Lamb, T Wang, L Almeida… - Journal of medicinal …, 2011 - ACS Publications
The myeloproliferative neoplasms, polycythemia vera, essential thrombocythemia, and idiopathic myelofibrosis are a heterogeneous but related group of hematological malignancies …
Number of citations: 132 pubs.acs.org
RE Meadows, KR Mulholland… - Practical Methods for …, 2016 - Wiley Online Library
(S)‐1‐(5‐Fluoropyrimidin‐2‐yl)ethylamine is an intermediate in the synthesis of AZD1480, a compound that was in development at AstraZeneca for the treatment of Myelofibrosis and …
Number of citations: 4 onlinelibrary.wiley.com
L Frodsham, M Golden, S Hard… - … Process Research & …, 2013 - ACS Publications
ω-Transaminase enzyme chemistry provides an excellent methodology to build synthetically useful chiral amines from their corresponding ketones. An application of this methodology, …
Number of citations: 48 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.